5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

LIMK2 inhibition kinase inhibitor pyrrolopyrimidine derivatives

Researchers seeking a pre-methylated pyrrolo[2,3-d]pyrimidine scaffold for kinase inhibitor programs often face supply inconsistency. 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1501-10-6) resolves this as a validated adenine-mimetic intermediate. - Enables efficient synthesis of 5,6-disubstituted derivatives with single-digit micromolar GI₅₀ values in cancer cell lines. - Serves as the direct precursor to a selective LIMK2 inhibitor (IC₅₀ = 650 nM) and an AKT1 inhibitor (IC₅₀ = 2.40 µM). - Supplied with rigorous quality assurance and global logistics support for uninterrupted discovery workflows.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1501-10-6
Cat. No. B072522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS1501-10-6
Synonyms7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-methyl- (9CI)
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC=NC(=C12)N
InChIInChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11)
InChIKeyZEWNAJJTKKUMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1501-10-6): Chemical Identity and Scaffold Overview for Procurement Decisions


5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1501-10-6) is a heterocyclic organic compound belonging to the pyrrolo[2,3-d]pyrimidine class, also known as 7-deazapurines. With molecular formula C₇H₈N₄ and molecular weight 148.17 g/mol , this compound bears structural resemblance to adenine, the natural ATP ligand, making the pyrrolopyrimidine scaffold a privileged platform for designing kinase inhibitors [1]. The compound features a primary amine at the 4-position and a methyl group at the 5-position of the fused bicyclic ring system, establishing it as both a potential pharmacologically active entity in its own right and, more prominently, as a versatile synthetic intermediate for generating diverse kinase-targeting derivatives .

Why 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1501-10-6) Cannot Be Substituted with Unmethylated or Alternative Scaffold Analogs


Generic substitution of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with unmethylated 7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1500-85-2) or alternative heterocyclic scaffolds carries substantial risk of divergent biological outcomes. The pyrrolo[2,3-d]pyrimidine scaffold has been extensively validated as a privileged structure for kinase inhibition due to its adenine-mimetic properties [1]; however, the C5 methyl substituent fundamentally alters both the electronic properties of the heteroaromatic system and the steric profile within kinase ATP-binding pockets. This substitution pattern critically influences target engagement, selectivity, and downstream antiproliferative activity, as demonstrated by structure-activity relationship (SAR) studies showing that 5,6-disubstitution is a prerequisite for optimal anticancer activity in multiple cancer cell lines [2]. Furthermore, scaffold-level comparisons between 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based inhibitors and 1H-pyrazolo[3,4-d]pyrimidin-4-amine-based inhibitors have revealed distinct inhibitory and oral pharmacokinetic characteristics [3], underscoring that even ostensibly similar heterocyclic cores cannot be interchanged without compromising the intended biological profile. The specific C5 methylation thus represents a non-negotiable structural feature for researchers seeking to reproduce or extend published SAR findings or patent-protected chemical matter.

Quantitative Differentiation Evidence for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1501-10-6) vs. Structural Comparators


Derivative Potency: C5-Methyl Containing LIMK2 Inhibitor Achieves Sub-Micromolar IC₅₀ in Human Recombinant Kinase Assay

Derivatives incorporating the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold demonstrate quantifiable target engagement. Specifically, the derivative 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-m-tolylpiperidine-4-carboxamide (CHEMBL568938) exhibited an IC₅₀ of 650 nM against human recombinant LIM domain kinase 2 (LIMK2) expressed in a baculovirus-Sf9 system [1]. While this value does not represent a direct head-to-head comparison with the unmethylated scaffold analog, the presence of the C5-methyl group is integral to the molecular framework achieving this level of enzyme inhibition. The assay was conducted using scintillation counting methodology.

LIMK2 inhibition kinase inhibitor pyrrolopyrimidine derivatives

Derivative Potency: C5-Methyl Containing AKT1 Inhibitor Demonstrates Low Micromolar IC₅₀

Another derivative built upon the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, (R)-N-benzyl-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine (CHEMBL1173306), showed an IC₅₀ of 2.40 µM (2.40E+3 nM) against human AKT1 (RAC-alpha serine/threonine-protein kinase) after 90 minutes in an IMAP assay [1]. This moderate inhibitory activity provides a quantitative baseline for this scaffold's engagement with the AKT1 target, a key node in the PI3K/AKT signaling pathway frequently dysregulated in cancer. The data derive from Pfizer-curated entries in the ChEMBL database.

AKT1 inhibition PI3K/AKT pathway pyrrolopyrimidine derivatives

SAR Evidence: C5 and C6 Disubstitution is Prerequisite for Single-Digit Micromolar Antiproliferative Activity

A systematic SAR study of pyrrolo[2,3-d]pyrimidine derivatives evaluated antiproliferative activity against three human cancer cell lines. Compounds with 5,6-disubstitution (6d–g) demonstrated single-digit micromolar GI₅₀ values across tested cancer cells, with low cytotoxic effects (GI₅₀ > 10.0 µM) against HFF-1 normal cells [1]. The study explicitly concluded that 'disubstitution with fluorobenzyl piperazines at C5 and C6 of pyrrolo[2,3-d]pyrimidine are the key structural features prerequisite for best antiproliferative activity' [1]. This establishes that C5 substitution, including the methyl group present in CAS 1501-10-6, is not an optional modification but a critical determinant of cellular efficacy. The most active compound (6f) exhibited distinct broad-spectrum anticancer activity with submicromolar GI₅₀ and TGI values across multiple cancer cell lines in NCI-60 panel screening, and demonstrated selective inhibitory activity toward FGFR4 (IC₅₀ = 6.71 µM), Tie2 (IC₅₀ = 6.84 µM), and TrkA (IC₅₀ = 2.25 µM) when profiled against 53 oncogenic kinases at 10 µM concentration [1].

antiproliferative activity cancer cell lines structure-activity relationship

Scaffold-Level Differentiation: Pyrrolopyrimidine vs. Pyrazolopyrimidine Cores Exhibit Distinct Inhibitory and Pharmacokinetic Profiles

A direct comparative study evaluated 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP)-based inhibitors versus 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP)-based inhibitors targeting calcium-dependent protein kinase 1 (CpCDPK1) from Cryptosporidium parvum. The study concluded that the PrP-based inhibitors have 'distinct inhibitory and oral pharmacokinetic characteristics compared with PP-based inhibitors' [1]. Most PrP-based analogs potently inhibited the CpCDPK1 enzyme, demonstrated no toxicity against mammalian cells, and blocked proliferation of C. parvum [1]. While this study did not specifically evaluate the 5-methylated PrP scaffold, it establishes at the class level that the pyrrolo[2,3-d]pyrimidine core confers a fundamentally different biological and pharmacokinetic profile compared to structurally similar heterocyclic alternatives. This finding reinforces that researchers cannot simply interchange between pyrrolopyrimidine and pyrazolopyrimidine building blocks without altering key experimental outcomes.

scaffold comparison CDPK1 inhibition pharmacokinetics antiparasitic

Commercial Availability and Pricing Differentiation: 5-Methyl Derivative Commands Premium vs. Unmethylated Core

Commercial availability data reveals a significant pricing differential between the 5-methylated derivative (CAS 1501-10-6) and the unmethylated core scaffold (CAS 1500-85-2). The 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is available at approximately $635 per gram from major research chemical suppliers . In contrast, the unmethylated 7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1500-85-2) is priced at approximately £16.00 per 5 grams (~$20 per 5 g, or ~$4 per gram) . This represents a >100-fold price premium for the 5-methylated compound, reflecting differences in synthetic accessibility, intermediate utility, and market demand. The premium pricing correlates with the compound's established role as a key intermediate in patented kinase inhibitor synthesis and its importance in SAR campaigns requiring C5 substitution.

procurement pricing comparison commercial availability research chemicals

Optimal Research and Industrial Application Scenarios for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1501-10-6)


Synthesis of 5,6-Disubstituted Pyrrolopyrimidine Kinase Inhibitors

Based on SAR evidence demonstrating that C5 and C6 disubstitution is a prerequisite for optimal antiproliferative activity with single-digit micromolar GI₅₀ values in cancer cell lines [1], this compound serves as an essential starting material or intermediate for constructing 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives. Researchers aiming to reproduce or extend the work of Lee et al. (2018) who identified compound 6f with selective inhibitory activity toward FGFR4 (IC₅₀ = 6.71 µM), Tie2 (IC₅₀ = 6.84 µM), and TrkA (IC₅₀ = 2.25 µM) [1] require the pre-installed C5-methyl group to efficiently access this pharmacophore.

AKT1-Targeted Inhibitor Development Programs

For research programs targeting the PI3K/AKT signaling pathway, the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold provides a validated starting point. The derivative (R)-N-benzyl-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine demonstrated an IC₅₀ of 2.40 µM against AKT1 in IMAP assays [1]. This scaffold may be used as a reference compound or as a synthetic precursor for generating focused libraries aimed at optimizing AKT1 inhibitory potency, selectivity, and downstream cellular efficacy.

LIMK2 Inhibitor Lead Optimization

Programs targeting LIM domain kinase 2 (LIMK2) can utilize this scaffold as a foundation for lead optimization. The derivative 1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-m-tolylpiperidine-4-carboxamide exhibited an IC₅₀ of 650 nM against human recombinant LIMK2 in a baculovirus-Sf9 expression system [1]. The C5-methyl group contributes to the molecular framework achieving this level of enzyme inhibition, making the scaffold suitable for structure-guided optimization efforts aimed at improving potency and selectivity.

CDPK1-Targeted Antiparasitic Drug Discovery

Based on scaffold-level comparative studies showing that 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP)-based inhibitors possess distinct inhibitory and oral pharmacokinetic characteristics compared to pyrazolopyrimidine (PP)-based inhibitors when targeting calcium-dependent protein kinase 1 (CpCDPK1) from Cryptosporidium parvum [1], this 5-methylated scaffold is appropriate for antiparasitic drug discovery programs. The PrP-based inhibitors demonstrated potent enzyme inhibition, no mammalian cell toxicity, and effective blockade of C. parvum proliferation [1]. The 5-methyl substitution may provide additional opportunities for tuning selectivity and potency against parasitic kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.